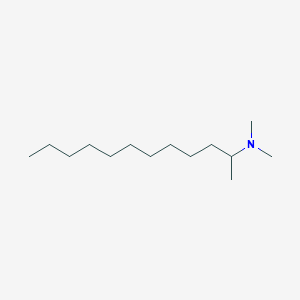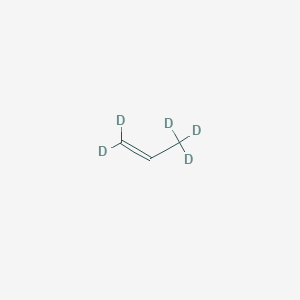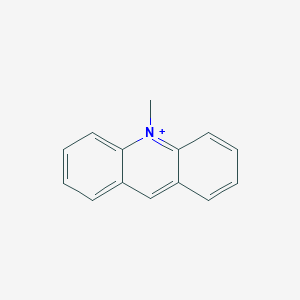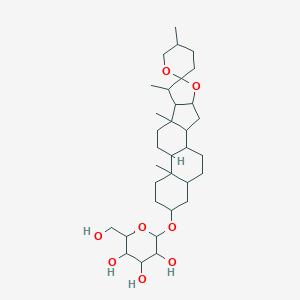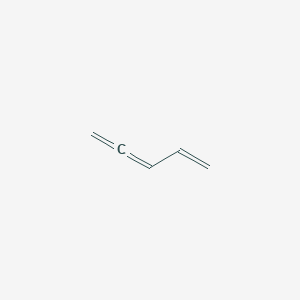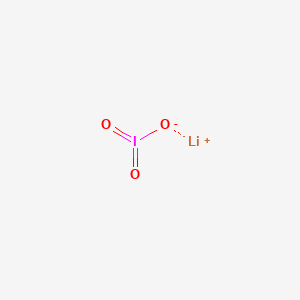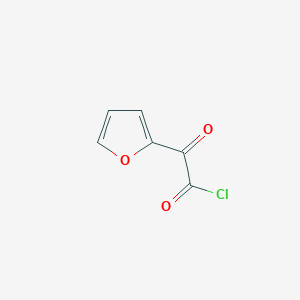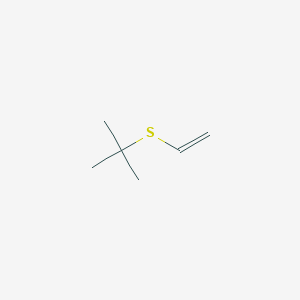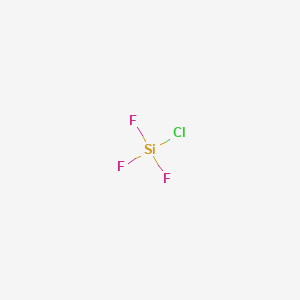
Dysprosium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium bromide is an inorganic compound composed of the elements dysprosium and bromine, with the chemical formula DyBr₃. It is a member of the lanthanide series and is known for its unique properties, including its hygroscopic nature and solubility in water. This compound typically appears as a white or colorless solid and has significant applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by directly reacting dysprosium metal with bromine gas. The reaction is as follows:
Direct Reaction: 2Dy+3Br2→2DyBr3
Crystallization: this compound hexahydrate can be obtained by crystallizing it from its aqueous solution. This hexahydrate can then be heated with ammonium bromide in a vacuum to produce the anhydrous form.
Dysprosium(III) oxide reacts with aluminium bromide at high temperatures to form this compound:Reaction with Aluminium Bromide: Dy2O3+Al2Br6→Al2O3+2DyBr3
Industrial Production Methods:
- The industrial production of this compound often involves the direct reaction of dysprosium metal with bromine gas due to its simplicity and efficiency. The process is conducted under controlled conditions to ensure the purity and yield of the product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Dy³⁺ ion.
Substitution Reactions: this compound can participate in substitution reactions where the bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can oxidize this compound, although this is not a typical reaction.
Reducing Agents: Reducing agents can reduce this compound under specific conditions, but this is also uncommon.
Substitution Reagents: Halide exchange reactions can occur with other halides such as chloride or iodide.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions would produce dysprosium chloride.
Mechanism of Action
Target of Action
Dysprosium bromide (DyBr3) is an inorganic compound of bromine and dysprosium . Dysprosium is a rare-earth element in the lanthanide series with a metallic silver luster
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. This compound can be obtained by reacting dysprosium with bromine . The compound is a white-gray hygroscopic solid that is soluble in water . It has a trigonal crystal structure of the bismuth (III) iodide type .
Biochemical Pathways
Dysprosium has been used to create a two-dimensional supersolid in a laboratory environment . Supersolids are expected to exhibit unusual properties, including superfluidity .
Result of Action
The result of this compound’s action is largely dependent on its application. In the context of its use in high-intensity metal-halide lamps, this compound dissociates near the hot center of the lamp, releasing dysprosium ions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, this compound can be obtained by reacting dysprosium with bromine . The reaction is facilitated by high temperatures . Furthermore, the compound’s solubility in water suggests that it can be influenced by the presence of solvents .
Scientific Research Applications
Dysprosium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other dysprosium compounds and as a reagent in various chemical reactions.
Biology and Medicine: Dysprosium-doped materials, such as carbon quantum dots, have shown potential in drug delivery and anticancer applications due to their magnetic properties and low toxicity.
Comparison with Similar Compounds
Dysprosium Chloride (DyCl₃): Similar to dysprosium bromide, dysprosium chloride is used in various chemical and industrial applications.
Dysprosium Iodide (DyI₃): Another halide of dysprosium, used in lighting and other applications.
Dysprosium Fluoride (DyF₃): Used in the production of dysprosium metal and other applications.
Uniqueness:
- This compound is unique due to its specific magnetic and optical properties, which make it particularly useful in high-tech applications such as lasers and magnetic materials. Its solubility in water and hygroscopic nature also distinguish it from other dysprosium halides .
Properties
CAS No. |
14456-48-5 |
|---|---|
Molecular Formula |
Br3Dy |
Molecular Weight |
402.21 g/mol |
IUPAC Name |
tribromodysprosium |
InChI |
InChI=1S/3BrH.Dy/h3*1H;/q;;;+3/p-3 |
InChI Key |
GBLDKMKYYYAAKD-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Dy+3] |
Canonical SMILES |
Br[Dy](Br)Br |
Key on ui other cas no. |
14456-48-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: How can thermal analysis techniques be used to study dysprosium bromide complexes?
A1: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are valuable for studying the thermal decomposition of this compound complexes. In the research article "Application of thermal analyse to the study of decomposition of complexe of this compound with alanine" [], researchers used DSC to investigate the kinetics of decomposition for a this compound complex with alanine. By analyzing the DSC curves, they determined kinetic parameters such as activation energy (E), pre-exponential factor (A), and reaction order (n) using methods like the Ozawa method, Kissinger method, and others. This information provides insights into the thermal stability and decomposition mechanisms of such complexes.
Q2: Can this compound be used to synthesize nanomaterials?
A2: Yes, research suggests that this compound can play a role in synthesizing nanomaterials under specific conditions. The study "Unusual dysprosium ceramic nano-fiber growth in a supercritical aqueous solution" [] highlights the formation of dysprosium ceramic nanofibers using a supercritical aqueous solution. While the abstract doesn't provide details on the exact precursor or synthesis route, it suggests the potential of this compound as a starting material or a contributing component in nanomaterial synthesis. Further research is needed to explore and optimize the use of this compound in controlled nanomaterial fabrication.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


